

Application Notes and Protocols for Stable Gene Expression Using the iHAC System

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The inducible Human Artificial Chromosome (**iHAC**) system represents a significant advancement in gene delivery technology, offering a robust platform for stable, long-term, and predictable expression of transgenes without the inherent risks of insertional mutagenesis associated with viral vectors. Human artificial chromosomes are non-integrating chromosomal vectors that are maintained independently of the host cell's genome.[1] This feature ensures that the integrity of the host genome remains intact, a critical consideration for applications in drug development and regenerative medicine. The **iHAC** can accommodate large DNA payloads, making it suitable for expressing large genes, multiple genes from a single construct, or entire gene loci with their native regulatory elements.

One of the key applications of the **iHAC** system is in the generation of induced pluripotent stem cells (iPSCs). By delivering a cassette of reprogramming factors, the **iHAC** can efficiently reprogram somatic cells into iPSCs.[2][3] The episomal nature of the **iHAC** allows for its subsequent removal from the reprogrammed cells, resulting in transgene-free iPSCs, which is a crucial step for their safe use in therapeutic applications.[2][3]

These application notes provide a comprehensive overview of the **iHAC** system, including detailed protocols for its use in establishing stable gene expression in mammalian cell lines.



Principle of the iHAC System

The **iHAC** system leverages the cellular machinery for chromosome maintenance and segregation to ensure the stable propagation of the artificial chromosome through cell divisions. The core components of an **iHAC** vector typically include:

- A functional centromere: Essential for the proper segregation of the **iHAC** during mitosis.
- Telomeres: To protect the ends of the artificial chromosome from degradation.
- Origins of replication: To ensure the iHAC is replicated along with the host cell's chromosomes.
- A gene expression cassette: Containing the gene of interest under the control of a suitable promoter. This cassette can also include insulator elements to protect the transgene from silencing effects.
- A selectable marker: To allow for the selection of cells that have successfully taken up the iHAC.

The delivery of the **iHAC** into target cells is most commonly achieved through microcell-mediated chromosome transfer (MMCT). This technique involves the following key steps:

- Micronucleation of donor cells: Donor cells, typically Chinese Hamster Ovary (CHO) cells
 carrying the iHAC, are treated with a mitotic inhibitor (e.g., colcemid or a combination of TN16 and griseofulvin) to induce the formation of micronuclei, each containing one or a few
 chromosomes.[4][5][6]
- Enucleation: The micronucleated cells are then treated with a cytoskeleton-disrupting agent (e.g., cytochalasin B or latrunculin B) and centrifuged to extrude the micronuclei, which become enclosed in a plasma membrane, forming "microcells".[4][5][6]
- Fusion: The isolated microcells are fused with the recipient cells using a fusogen such as polyethylene glycol (PEG) or inactivated Sendai virus (HVJ envelope).[7][8][9][10]
- Selection: The recipient cells that have successfully incorporated the iHAC are selected using a specific antibiotic corresponding to the resistance gene on the iHAC.



Data Presentation Stability of Transgene Expression

The **iHAC** system is designed for long-term, stable gene expression. The following table summarizes representative data on the stability of transgene expression from an **iHAC** vector in different cell lines over time. Expression levels are quantified by qRT-PCR and are shown as a percentage of the initial expression level at week 1 post-selection.

Cell Line	Transgene	Week 4	Week 8	Week 12	Reference
Human Fibroblasts	Erythropoietin	~95%	~92%	~90%	[11]
Human iPSCs	EGFP	>90%	>90%	>90%	Inferred from[12]
СНО	Reprogrammi ng Factors	Stable	Stable	Stable	[1]

Note: The data in this table is representative and compiled from qualitative descriptions of stable expression in the cited literature. Actual quantitative values may vary depending on the specific **iHAC** construct, transgene, and cell line used.

Experimental Protocols

Protocol 1: iHAC Vector Construction

This protocol describes the general steps for constructing an **iHAC** vector containing a gene of interest. The process often involves modifying a pre-existing HAC backbone in a donor cell line like CHO.

Materials:

- CHO donor cell line containing a base HAC vector with a loading site (e.g., loxP).
- Plasmid vector containing the gene of interest (GOI) flanked by sequences compatible with the HAC loading site.



- · Cre recombinase expression plasmid.
- Electroporation system.
- Cell culture reagents for CHO cells.
- Selection agents (e.g., antibiotics).

- Prepare the GOI Plasmid: Clone the gene of interest into a suitable plasmid vector. The
 vector should contain elements such as a strong promoter (e.g., CAG), insulator sequences
 (e.g., cHS4) to flank the expression cassette, and recombination sites (e.g., loxP) for
 insertion into the HAC.
- Co-transfection of Donor Cells:
 - Culture the CHO donor cells containing the base HAC to 80-90% confluency.
 - Co-transfect the cells with the GOI plasmid and the Cre recombinase expression plasmid using electroporation or a lipid-based transfection reagent.
- Selection of Recombinant Clones:
 - Two days post-transfection, begin selection with the appropriate antibiotic. The base HAC vector often contains a split selectable marker that is reconstituted upon successful recombination, allowing for positive selection.
 - Culture the cells for 2-3 weeks until resistant colonies appear.
- Verification of Recombinant Clones:
 - Isolate individual colonies and expand them.
 - Verify the correct insertion of the GOI into the iHAC by PCR using primers specific for the GOI and the HAC backbone.



 Confirm the integrity and presence of the iHAC in the donor clones using Fluorescence In Situ Hybridization (FISH) with probes specific for the HAC and the GOI.

Protocol 2: Microcell-Mediated Chromosome Transfer (MMCT)

This protocol outlines the improved MMCT procedure for transferring the **iHAC** from the donor CHO cells to the target recipient cells.[5][6]

Materials:

- Verified iHAC-containing CHO donor cells.
- Recipient cell line.
- Cell culture reagents for both donor and recipient cells.
- Micronucleation agents: Colcemid or TN-16 and griseofulvin.
- Enucleation agent: Cytochalasin B or latrunculin B.
- Fusogen: Polyethylene glycol (PEG) or HVJ Envelope.
- Ficoll or Percoll for microcell purification.
- Selection agent for recipient cells.

- Preparation of Donor Cells:
 - Plate the iHAC-containing CHO cells in multiple T25 flasks and grow to 80-90% confluency.
- Micronucleation:
 - Replace the culture medium with medium containing the micronucleation agent(s) (e.g.,
 0.1 µg/mL colcemid).



- Incubate the cells for 48-72 hours to induce micronuclei formation.
- Enucleation and Microcell Isolation:
 - Aspirate the micronucleation medium and add fresh medium containing the enucleation agent (e.g., 10 μg/mL cytochalasin B).
 - Centrifuge the flasks in a swinging bucket rotor at 8,000 x g for 1 hour at 37°C to extrude the microcells.
 - Collect the supernatant containing the microcells and purify them by sequential filtration through 8 μm, 5 μm, and 3 μm polycarbonate filters.
- Fusion with Recipient Cells:
 - Prepare the recipient cells by plating them the day before fusion to reach 70-80% confluency on the day of fusion.
 - Add the purified microcell suspension to the recipient cells.
 - Add the fusogen (e.g., 50% w/v PEG 1500) dropwise and incubate for 1-2 minutes.
 - Gently wash the cells with serum-free medium to remove the PEG.
 - Add complete growth medium and incubate the cells.
- Selection of Stable Clones:
 - 48 hours post-fusion, begin selection with the appropriate antibiotic.
 - Maintain the selection for 2-3 weeks, changing the medium every 2-3 days, until resistant colonies are formed.

Protocol 3: Verification of iHAC-Containing Stable Cell Lines

This protocol describes the methods to confirm the presence and expression of the **iHAC** in the selected recipient cell clones.



1. Fluorescence In Situ Hybridization (FISH)

Materials:

- Slides for chromosome spreads.
- Karyotyping solution (e.g., hypotonic KCl).
- Fixative (e.g., 3:1 methanol:acetic acid).
- Fluorescently labeled DNA probes for the iHAC backbone and the GOI.
- Hybridization buffer.
- · DAPI for counterstaining.
- Fluorescence microscope.

- Prepare Chromosome Spreads:
 - Treat the cells with a mitotic arrest agent (e.g., colcemid) for a few hours.
 - Harvest the cells, treat with a hypotonic solution, and fix them.
 - Drop the fixed cell suspension onto clean, cold glass slides and air dry.
- Hybridization:
 - Denature the chromosomal DNA on the slides.
 - Apply the fluorescently labeled probes in hybridization buffer to the slides.
 - Incubate overnight in a humidified chamber at 37°C.
- Washing and Detection:
 - Wash the slides to remove unbound probes.



- o Counterstain the chromosomes with DAPI.
- Microscopy:
 - Visualize the slides using a fluorescence microscope. The iHAC will appear as a separate,
 small chromosome that hybridizes with the specific probes.
- 2. Quantitative Reverse Transcription PCR (qRT-PCR)

Materials:

- · RNA extraction kit.
- Reverse transcriptase kit for cDNA synthesis.
- qPCR master mix (e.g., SYBR Green).
- Primers specific for the transgene and a housekeeping gene.
- qPCR instrument.

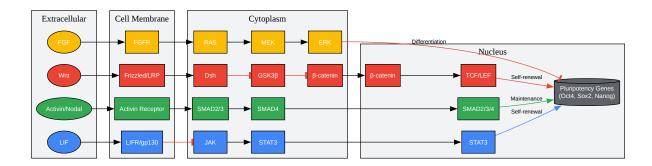
- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from the iHAC-containing cell clones and control cells.
 - Synthesize cDNA from the RNA using reverse transcriptase.
- qPCR:
 - Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.
 - Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
 - Analyze the amplification data to determine the relative expression level of the transgene,
 normalized to the expression of a housekeeping gene. This will confirm that the transgene



on the iHAC is being actively transcribed.

Mandatory Visualizations Signaling Pathway for Pluripotency Maintenance

A primary application of the **iHAC** system is the generation of iPSCs. The maintenance of pluripotency in these cells is controlled by a complex network of signaling pathways. The diagram below illustrates the key pathways involved.



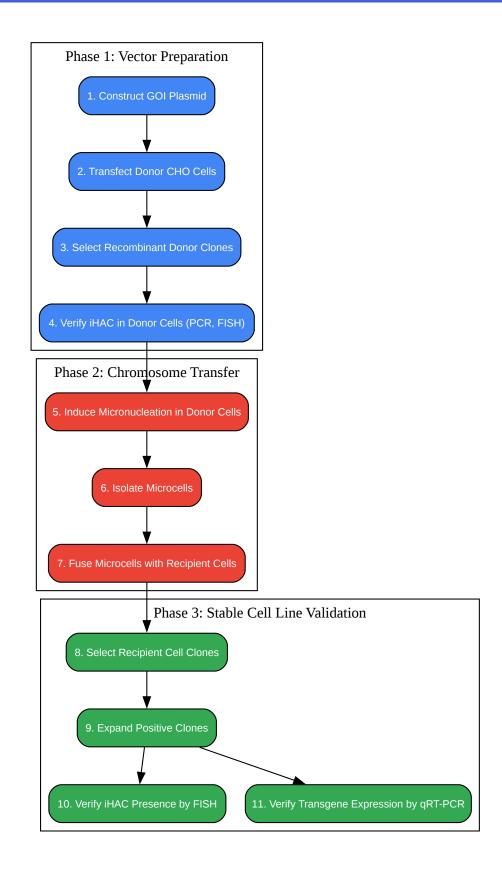
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Caption: Key signaling pathways regulating self-renewal and pluripotency in iPSCs.

Experimental Workflow for Establishing Stable Cell Lines with iHAC

The following diagram outlines the complete workflow for generating a stable cell line using the **iHAC** system.





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Caption: Overall workflow for iHAC-mediated stable gene expression.



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